N-tert-Butyl-4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide
Description
N-tert-Butyl-4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide (CAS 499777-85-4) is a sulfonamide derivative featuring a substituted imidazole core. Its molecular formula is C₂₀H₂₁ClFN₃O₃S, with a molecular weight of 437.92 g/mol . The compound is characterized by a 4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazole moiety linked to a benzene sulfonamide group bearing a bulky tert-butyl substituent. Its structural uniqueness lies in the combination of halogen (Cl, F) and methoxy substituents on the phenyl ring, which may influence electronic properties and target binding.
Properties
CAS No. |
499777-85-4 |
|---|---|
Molecular Formula |
C20H21ClFN3O3S |
Molecular Weight |
437.9 g/mol |
IUPAC Name |
N-tert-butyl-4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H21ClFN3O3S/c1-20(2,3)24-29(26,27)15-8-6-14(7-9-15)25-12-23-19(21)18(25)13-5-10-17(28-4)16(22)11-13/h5-12,24H,1-4H3 |
InChI Key |
FRZYUVYOHGEOAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N2C=NC(=C2C3=CC(=C(C=C3)OC)F)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Amino-N-tert-butylbenzenesulfonamide (Sulfonamide Precursor)
The starting sulfonamide intermediate, 4-amino-N-tert-butylbenzenesulfonamide , can be prepared via two main routes:
Reduction of N-tert-butyl-4-nitrobenzenesulfonamide using standard nitro group reduction methods such as catalytic hydrogenation or chemical reduction with iron powder. This yields the amino sulfonamide intermediate required for further transformations.
Alternatively, starting from N-tert-butylbenzenesulfonamide derivatives followed by nitration and reduction steps.
Construction of the Imidazole Ring
The key step in synthesizing the imidazole moiety involves a multi-component reaction :
- Condensation of the sulfonamide amine with an aldehyde (specifically 3-fluoro-4-methoxybenzaldehyde) to form an imine intermediate.
- Reaction of this imine with a methyl isocyanide derivative (preferably tosylmethylisocyanide) in the presence of a base (e.g., potassium carbonate) and a suitable solvent such as dimethylformamide or methanol/dimethoxyethane mixture.
- This reaction proceeds under reflux conditions to form the imidazole ring bearing the 3-fluoro-4-methoxyphenyl substituent at the 5-position.
Chlorination of the Imidazole Ring
Deprotection of the tert-Butyl Group
- The final step involves removal of the tert-butyl protecting group from the sulfonamide nitrogen.
- This deprotection is efficiently achieved by treatment with acids such as trifluoroacetic acid (TFA) , hydrochloric acid (HCl) , or phosphoric acid .
- The reaction can be carried out at room temperature or under reflux, optionally in solvents like dichloromethane or aqueous media.
- For example, stirring the tert-butyl-protected compound in TFA at room temperature overnight yields the deprotected sulfonamide with high purity and yields around 80-97% after workup.
Summary of Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 4-Amino-N-tert-butylbenzenesulfonamide synthesis | Reduction of nitro derivative (e.g., catalytic hydrogenation) | Various (e.g., ethanol) | Room temp to reflux | High (literature standard) | Standard nitro reduction methods |
| Imine formation | 3-fluoro-4-methoxybenzaldehyde + sulfonamide amine + acid catalyst (p-toluenesulfonic acid) | Toluene or benzene | Reflux with azeotropic distillation | Not specified | Drives water removal for imine formation |
| Imidazole ring formation | Methyl isocyanide (e.g., tosylmethylisocyanide), base (K2CO3) | DMF or MeOH/Dimethoxyethane | Reflux | Moderate to high | Multi-component reaction |
| Chlorination | N-chlorosuccinimide | Acetonitrile | Reflux | Good | Selective 4-position chlorination |
| tert-Butyl deprotection | Trifluoroacetic acid, HCl, or phosphoric acid | DCM, aqueous, or neat TFA | Room temp to reflux | 81-97 | Acid-mediated cleavage of tert-butyl group |
Mechanistic Insights and Research Discoveries
- The multi-component reaction for imidazole formation is a key innovation , allowing facile introduction of diverse aryl substituents at the 5-position of the imidazole ring.
- The use of tosylmethylisocyanide as the isocyanide reagent provides a stable and reactive species for cyclization.
- Selective chlorination with N-chlorosuccinimide under reflux conditions ensures regioselective substitution without over-chlorination or ring degradation.
- The acid-mediated deprotection of the tert-butyl sulfonamide is mild and efficient, preserving the integrity of the sensitive imidazole and aryl substituents.
- The overall synthetic route provides a high degree of modularity , enabling analog synthesis by varying the aldehyde and isocyanide components, which is valuable for medicinal chemistry optimization.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl Cimicoxib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various N-tert-butyl derivatives.
Scientific Research Applications
N-tert-Butyl Cimicoxib has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: As an intermediate in the synthesis of Cimicoxib, it plays a role in developing anti-inflammatory drugs for veterinary use.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
N-tert-Butyl Cimicoxib exerts its effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme. This inhibition reduces the production of pro-inflammatory cytokines and prostaglandin E (PGE), which are involved in inflammation and pain. The molecular targets include the COX-2 enzyme and associated pathways .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Comparison
The following table highlights structural differences between the target compound and related sulfonamide derivatives:
Key Observations :
- The target compound’s tert-butyl group may enhance metabolic stability compared to the N-propyl groups in Compounds 12l–12m .
- The 3-fluoro-4-methoxyphenyl substituent introduces steric and electronic effects distinct from the trifluoromethyl (12l) or naphthalene (12n) groups in analogs.
Physicochemical Properties
Research Implications and Limitations
- Synthetic Accessibility : The target compound’s synthesis involves multi-step functionalization of the imidazole ring, which may be more complex than the benzimidazole-pyrimidine hybrids in .
- Data Gaps : Direct comparative studies on enzymatic inhibition or pharmacokinetics are absent in the provided evidence. Further research is needed to evaluate the impact of the tert-butyl group and halogen substitution on bioavailability and efficacy.
Biological Activity
N-tert-Butyl-4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide (CAS: 499777-85-4) is a complex organic compound characterized by its sulfonamide functional group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. Its structure includes a tert-butyl group, a chloro-substituted imidazole ring, and a methoxyphenyl moiety, which contribute to its interactions with various biological targets.
Enzyme Inhibition
This compound exhibits significant enzyme inhibition properties. Notably, it has been identified as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme implicated in tumor growth and metastasis. The inhibition of CA IX is particularly relevant in cancer therapy, as it plays a crucial role in the regulation of pH in tumor microenvironments.
Table 1: Enzyme Inhibition Data
| Enzyme | IC50 Value (nM) | Reference |
|---|---|---|
| Carbonic Anhydrase IX | < 100 | |
| Other Sulfonamides | Varies |
Anticancer Activity
The compound has also demonstrated promising anticancer activity. In vitro studies indicate that it can induce apoptosis in various cancer cell lines. Related compounds have shown IC50 values in the nanomolar range against cancer cells, suggesting strong cytotoxic effects.
Case Study: Apoptosis Induction
In a study focusing on the anticancer properties of similar benzenesulfonamides, compounds were tested against several cancer cell lines:
- Cell Lines Tested : A431 (epidermoid carcinoma), MCF7 (breast cancer), and HCT116 (colon cancer).
- Findings : Compounds exhibited IC50 values ranging from 10 nM to 50 nM, indicating potent cytotoxicity.
Molecular docking studies have elucidated the mechanism by which this compound interacts with target enzymes. The compound forms hydrogen bonds and hydrophobic interactions with key amino acid residues within the active sites of these enzymes, enhancing its inhibitory potency.
Table 2: Molecular Interactions
| Interaction Type | Description |
|---|---|
| Hydrogen Bonds | Formed with specific amino acids |
| Hydrophobic Interactions | Contributes to binding affinity |
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. These methods are essential for obtaining high yields and purity necessary for biological testing.
Synthetic Route Overview
- Starting Materials : Tert-butyl amine, chloro-substituted imidazole derivatives.
- Reagents Used : Sulfonyl chlorides for sulfonamide formation.
- Yield Optimization : Reaction conditions such as temperature and solvent choice are critical.
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction parameters be optimized for high yield and purity?
Methodological Answer: Synthesis involves constructing the imidazole core followed by sulfonamide coupling. Key steps include halogenation (4-chloro group) and introducing the 3-fluoro-4-methoxyphenyl moiety via Suzuki-Miyaura coupling. Optimal conditions:
- Halogenation at 0–5°C in anhydrous THF.
- Coupling at 80–100°C with Pd(PPh₃)₄ as a catalyst. Purification via silica gel chromatography (ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensures purity. Monitor intermediates using TLC and HPLC .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR with DEPT-135 and COSY experiments resolves substituent positions and stereochemistry. The sulfonamide group shows downfield shifts (δ 7.8–8.2 ppm).
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula.
- X-ray Crystallography: Validates absolute configuration, particularly for chiral centers .
- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity .
Q. How should researchers handle stability challenges during storage?
Methodological Answer: Store under argon at -20°C in amber vials to prevent photodegradation. Lyophilization with trehalose (1:1 w/w) improves thermal stability. Conduct accelerated aging tests (40°C/75% RH for 6 months) and monitor degradation via LC-MS .
Advanced Research Questions
Q. How can computational methods like DFT guide the prediction of electronic properties and binding interactions?
Methodological Answer:
- DFT Calculations (B3LYP/6-311+G(d,p)): Predict HOMO-LUMO gaps to evaluate charge transfer potential.
- Molecular Docking (AutoDock Vina): Models interactions with targets (e.g., cyclooxygenase-2), focusing on hydrogen bonding (sulfonamide-Arg120) and π-π stacking (imidazole-Tyr355).
- Solvent Effects: Simulate using the Polarizable Continuum Model (PCM) .
Q. What experimental strategies resolve contradictions in biological activity data across assays?
Methodological Answer:
- Standardize assay conditions (pH 7.4, 37°C) to minimize variability.
- Use orthogonal assays: Surface Plasmon Resonance (SPR) for binding affinity vs. cell-based inhibition assays.
- Profile metabolites via LC-MS/MS to identify off-target interactions .
Q. How does the tert-butyl group influence pharmacokinetics, and what modifications enhance bioavailability?
Methodological Answer:
- The tert-butyl group increases lipophilicity (logP ~3.5), improving membrane permeability but reducing solubility.
- Modifications:
- Introduce hydroxyl groups via prodrug design.
- Co-crystallize with cyclodextrins to improve dissolution .
- Use pharmacokinetic modeling (GastroPlus) to predict absorption .
Q. What mechanistic insights explain regioselectivity during imidazole halogenation?
Methodological Answer: Regioselectivity at the 4-position is driven by electron-withdrawing effects of the sulfonamide group. Kinetic studies (stopped-flow UV-Vis) and Hammett plots correlate substituent effects. MD simulations reveal transition-state stabilization by the tert-butyl group .
Q. How can SAR studies optimize inhibitory potency against a target enzyme?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
